molecular formula C24H18ClN3O4S B12490457 N-[4-(acetylsulfamoyl)phenyl]-6-chloro-2-phenylquinoline-4-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-6-chloro-2-phenylquinoline-4-carboxamide

Cat. No.: B12490457
M. Wt: 479.9 g/mol
InChI Key: JPGIXKGCTXUGOD-UHFFFAOYSA-N
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Description

6-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a quinoline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, acetamidosulfonyl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C24H18ClN3O4S

Molecular Weight

479.9 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-chloro-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H18ClN3O4S/c1-15(29)28-33(31,32)19-10-8-18(9-11-19)26-24(30)21-14-23(16-5-3-2-4-6-16)27-22-12-7-17(25)13-20(21)22/h2-14H,1H3,(H,26,30)(H,28,29)

InChI Key

JPGIXKGCTXUGOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Acetamidosulfonyl Group: The acetamidosulfonyl group can be introduced through a sulfonation reaction followed by acetylation.

    Coupling with Phenyl Group: The phenyl group can be attached using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine: This compound shares the chloro and phenyl groups but has a pyrimidine core instead of a quinoline core.

    4-Chloro-6-methylaminopyrimidine: Similar in having a chloro group and a heterocyclic core but differs in the specific functional groups and core structure.

Uniqueness

6-CHLORO-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups and the quinoline core, which imparts distinct chemical properties and reactivity

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